molecular formula C17H19N5O5 B11487562 2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide

2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide

Cat. No.: B11487562
M. Wt: 373.4 g/mol
InChI Key: OMPBMJHKTFNIJH-UHFFFAOYSA-N
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Description

2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]ACETAMIDE is a synthetic compound that belongs to the class of nitroimidazoles Nitroimidazoles are known for their broad-spectrum antimicrobial activity and are commonly used in the treatment of infections caused by anaerobic bacteria and protozoa

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]ACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties, particularly against anaerobic bacteria and protozoa.

    Medicine: Explored for its potential as an antimicrobial agent in the treatment of bacterial and protozoal infections.

    Industry: Used in the development of new materials and chemical processes.

Properties

Molecular Formula

C17H19N5O5

Molecular Weight

373.4 g/mol

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C17H19N5O5/c1-12-18-10-16(22(25)26)21(12)11-15(23)19-14-4-2-13(3-5-14)17(24)20-6-8-27-9-7-20/h2-5,10H,6-9,11H2,1H3,(H,19,23)

InChI Key

OMPBMJHKTFNIJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-]

Origin of Product

United States

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